Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate” is a synthetic compound that belongs to the class of quinoline derivatives . It has a CAS Number of 104179-54-6 and a molecular weight of 217.22 . The IUPAC name for this compound is methyl 3-hydroxy-2-methylquinoline-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.22 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, have been identified as having significant potential in anticancer treatments. They are known to interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For instance, some quinoline compounds have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication in rapidly dividing cells, such as cancer cells .
Antioxidant Properties
These compounds also exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress, a condition associated with various chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The antioxidant activity stems from their ability to scavenge free radicals and chelate metal ions .
Anti-Inflammatory Uses
The anti-inflammatory properties of quinoline derivatives make them suitable candidates for the treatment of inflammatory diseases. They can modulate the production of pro-inflammatory cytokines and inhibit the enzymatic activity of cyclooxygenase (COX), which is involved in the inflammatory response .
Antimicrobial and Antituberculosis Effects
Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate has applications in combating microbial infections, including tuberculosis. Quinoline derivatives have been found to be effective against a broad spectrum of bacteria and are particularly useful in the treatment of drug-resistant strains of tuberculosis .
Antimalarial Activity
Quinolines are historically known for their antimalarial properties, with chloroquine being one of the most famous examples. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria, making them valuable in the development of new antimalarial drugs .
Anti-SARS-CoV-2 Potential
Recent studies have explored the potential of quinoline derivatives as anti-SARS-CoV-2 agents, which could be used in the treatment of COVID-19. Their mechanism may involve the inhibition of viral entry or replication, although more research is needed to fully understand their efficacy and safety in this context .
Neuroprotective Effects
Research has indicated that quinoline derivatives may have neuroprotective effects, which could be harnessed in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. These effects are likely due to their antioxidant properties and their ability to modulate neuronal signaling pathways .
Cardiovascular Applications
Lastly, the cardiovascular applications of these compounds are being investigated. They may offer benefits in treating conditions like hypertension and arrhythmias due to their effects on cardiac ion channels and their potential to improve endothelial function .
properties
IUPAC Name |
methyl 3-hydroxy-2-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHDNWZFADKDFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.